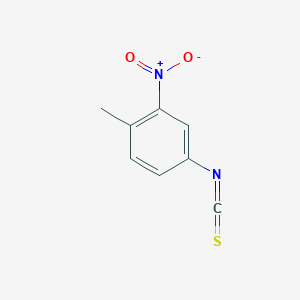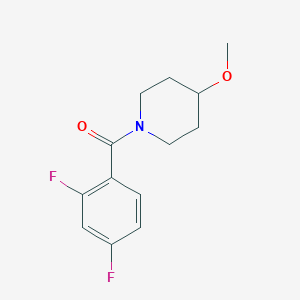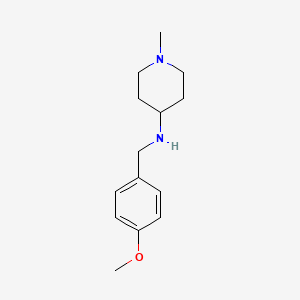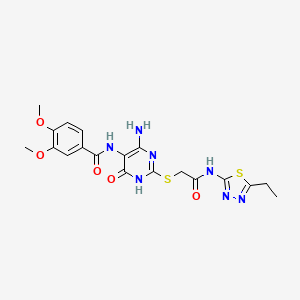
4-甲基-3-硝基苯基异硫氰酸酯
描述
4-Methyl-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C8H6N2O2S . It is also known by other names such as 4-Methyl-3-nitrophenylisothiocyanate and 4-isothiocyanato-1-methyl-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-nitrophenylisothiocyanate consists of a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate group . The exact 3D structure would require more detailed analysis, possibly using software like MolView .科学研究应用
有机合成与催化
硝基苯基异硫氰酸酯(包括 4-甲基-3-硝基苯基异硫氰酸酯)的一个重要应用是有机合成与催化。Ishihara 等人 (2008) 证明了由硝基苯基异硫氰酸酯反应衍生的两性离子盐可用作酯交换反应的温和有机催化剂。这些新颖的两性离子盐在特定条件下催化甲基羧酸盐和醇的酯交换反应中表现出有效性,展示了硝基苯基异硫氰酸酯在合成有机化学中的潜力,以及作为催化剂生产酯类化合物的潜力 (Ishihara, Niwa, & Kosugi, 2008)。
生物化学应用
在生物化学研究中,已经合成了硝基取代酰硫脲(包括与 4-甲基-3-硝基苯基异硫氰酸酯相关的化合物),并对其生物活性进行了表征。Tahir 等人 (2015) 专注于这些化合物的 DNA 结合研究和生物活性,表明它们在理解合成有机分子与生物大分子之间的相互作用以及探索它们的抗氧化、细胞毒性、抗菌和抗真菌特性方面具有潜在应用 (Tahir et al., 2015)。
环境应用
硝基苯基异硫氰酸酯在环境科学中也得到应用,特别是在生物降解和污染物检测的研究中。例如,与 4-甲基-3-硝基苯基异硫氰酸酯结构相似的硝基苯酚化合物的生物降解已被广泛研究,以了解环境中农药残留的分解。这项研究对于制定生物修复策略以减轻农业化学品对生态系统的影响至关重要 (Pakala et al., 2007)。
传感与检测技术
传感技术最近的进展利用了 4-甲基-3-硝基苯基异硫氰酸酯等化合物来开发传感器,以检测农产品和水源中的有机磷农药。Ravi 等人 (2020) 详细介绍了基于二氧化锰的电化学传感器用于检测含硝基官能团的有机磷酸酯,展示了硝基苯基异硫氰酸酯在环境监测和公共卫生安全中的效用 (Ravi et al., 2020)。
作用机制
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
The mechanism of action of 4-Isothiocyanato-1-methyl-2-nitrobenzene stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenylisothiocyanate is replaced by the isocyanate group .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, particularly those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of 4-Isothiocyanato-1-methyl-2-nitrobenzene. For instance, it is known to hydrolyze with water .
未来方向
属性
IUPAC Name |
4-isothiocyanato-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRHWNHZJWHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)


![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2938651.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)




![N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
